5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a piperazine ring and a pyrimidine ring based on its name. Piperazine rings are common in pharmaceutical compounds and can modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, related compounds such as “2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” have been synthesized via aminomethylation reactions .Scientific Research Applications
Receptor Antagonist and Agonist Applications
A considerable body of research investigates the role of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione derivatives as receptor antagonists and agonists. For instance, certain compounds within this class have been identified as potent 5-HT7 receptor antagonists, displaying high selectivity and effectiveness in modulating serotonin receptors, which are critical targets for treating various neurological and psychiatric disorders (Juhee Yoon et al., 2008). Similarly, other derivatives have demonstrated significant affinity and agonistic properties towards the 5-HT1A receptor, offering promising avenues for visualizing and understanding serotonin receptors in CHO cells through fluorescence microscopy techniques (E. Lacivita et al., 2009).
Anti-inflammatory and Analgesic Properties
Research into the anti-inflammatory and analgesic properties of this compound class reveals its potential in treating inflammation and pain. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting strong COX-2 inhibitory activities, have been synthesized, highlighting their therapeutic potential in inflammation and pain management (A. Abu‐Hashem et al., 2020).
Antimicrobial Applications
Compounds within this chemical class have also shown promising antimicrobial properties. A specific compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), was identified to selectively kill bacterial persisters, offering a novel strategy for combating antibiotic-resistant bacterial infections without affecting normal, antibiotic-sensitive cells, marking a significant advancement in the field of antimicrobial research (Jun-Seob Kim et al., 2011).
Contributions to Molecular Engineering and Crystallography
Moreover, these compounds contribute to the field of molecular engineering and crystallography, where their structures and hydrogen bonding patterns are analyzed to understand and design better molecular assemblies. The synthesis and characterization of environment-sensitive fluorescent ligands with a 1-arylpiperazine structure, for instance, highlight the utility of these compounds in developing advanced materials with specific optical properties (B. Jagadish et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the 5-ht1a receptor . The 5-HT1A receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other functions.
Mode of Action
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Similar compounds have been found to affect the serotonin system , which has downstream effects on mood, anxiety, and other functions.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to produce effects similar to those of amphetamines, although they are much less potent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione. For instance, the compound’s stability can be affected by temperature and exposure to light . Additionally, the compound’s action and efficacy can be influenced by individual factors such as the user’s metabolism, which can be affected by factors such as diet, age, and health status.
Properties
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-13-16(17(23)20(3)18(24)19(13)2)28(25,26)22-11-9-21(10-12-22)14-5-7-15(27-4)8-6-14/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKOEKSZTXODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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